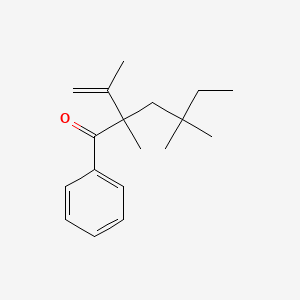
2,4,4-Trimethyl-1-phenyl-2-(prop-1-en-2-yl)hexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4-Trimethyl-1-phenyl-2-(prop-1-en-2-yl)hexan-1-one is an organic compound with a complex molecular structure. It is characterized by the presence of multiple methyl groups, a phenyl group, and a prop-1-en-2-yl group attached to a hexan-1-one backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyl-1-phenyl-2-(prop-1-en-2-yl)hexan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,4,4-trimethyl-1-pentene with phenylmagnesium bromide, followed by the addition of prop-1-en-2-yl bromide under controlled conditions. The reaction typically requires anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed coupling reactions can facilitate the formation of the desired product with high selectivity. Additionally, continuous flow reactors may be employed to optimize reaction conditions and scale up production.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,4-Trimethyl-1-phenyl-2-(prop-1-en-2-yl)hexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or chlorine in the presence of a suitable solvent like carbon tetrachloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2,4,4-Trimethyl-1-phenyl-2-(prop-1-en-2-yl)hexan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4,4-Trimethyl-1-phenyl-2-(prop-1-en-2-yl)hexan-1-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,4-Trimethyl-1-pentene: A related compound with a simpler structure, used in similar synthetic applications.
2,4,4-Trimethyl-2-pentene: Another isomer with different reactivity and applications.
Phenylmagnesium bromide: A reagent used in the synthesis of 2,4,4-Trimethyl-1-phenyl-2-(prop-1-en-2-yl)hexan-1-one.
Uniqueness
This compound is unique due to its combination of structural features, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial contexts.
Propriétés
Numéro CAS |
656824-57-6 |
|---|---|
Formule moléculaire |
C18H26O |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
2,4,4-trimethyl-1-phenyl-2-prop-1-en-2-ylhexan-1-one |
InChI |
InChI=1S/C18H26O/c1-7-17(4,5)13-18(6,14(2)3)16(19)15-11-9-8-10-12-15/h8-12H,2,7,13H2,1,3-6H3 |
Clé InChI |
VGMLFMXYEXOPFU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)CC(C)(C(=C)C)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]naphthalen-2(6H)-one](/img/structure/B15158370.png)
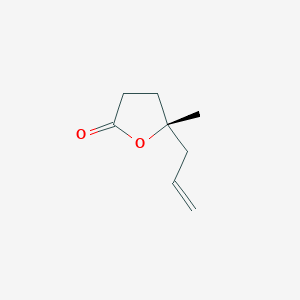

![2-{[10-(Thiophen-2-YL)decyl]oxy}oxane](/img/structure/B15158397.png)

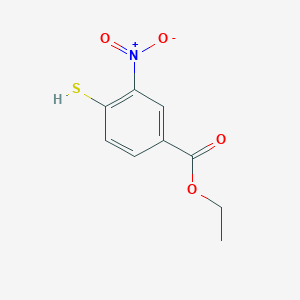
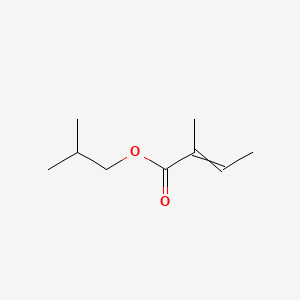
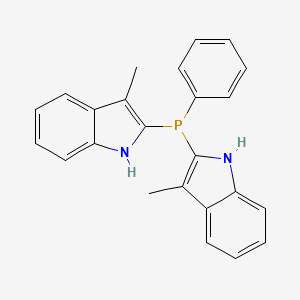
![3-(2-{4-[(2-Carboxyethyl)carbamoyl]phenyl}hydrazin-1-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid dihydrate disodium](/img/structure/B15158427.png)
![3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B15158435.png)


![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-3-(2-thiazolyl)-5-(2-thienyl)-](/img/structure/B15158448.png)
